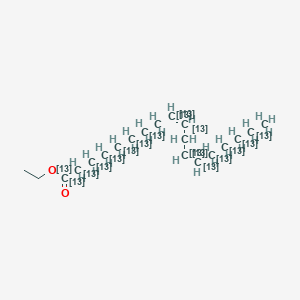

Ethyl linoleate-13C18

Description

Properties

IUPAC Name |

ethyl (9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i1+1,3+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMOOAYVCKXGMF-CEXBWJPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl Linoleate-13C18: A Comprehensive Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl linoleate-13C18 is a stable isotope-labeled version of ethyl linoleate (B1235992), a naturally occurring fatty acid ester. This guide provides a comprehensive technical overview of its properties, synthesis, and applications in research, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.

Chemical and Physical Properties

Ethyl linoleate-13C18 is chemically identical to its unlabeled counterpart, with the exception that all 18 carbon atoms of the linoleate moiety are the 13C isotope. This isotopic enrichment makes it an invaluable tool in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Formula | ¹³C₁₈H₃₆O₂ | [1] |

| Molecular Weight | 326.37 g/mol | [1] |

| Unlabeled Molecular Weight | 308.50 g/mol | [2] |

| Labeled CAS Number | 202114-63-4 | [1] |

| Unlabeled CAS Number | 544-35-4 | [1] |

| Synonyms | Linoleic Acid-13C18 ethyl ester, Mandenol-13C18 | [3] |

| Appearance | Colorless to light yellow oil | [2] |

| Purity | ≥95% (Chemical Purity) | [1] |

| Isotopic Purity | Uniformly labeled with ¹³C | [4] |

| Storage | -20°C to -80°C under an inert atmosphere | [1][2] |

Synthesis of Ethyl Linoleate-13C18

The synthesis of uniformly 13C-labeled ethyl linoleate typically involves the use of a 13C-enriched precursor. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the esterification of uniformly labeled linoleic acid (Linoleic Acid-13C18) with ethanol (B145695).

The synthesis of site-specifically 13C-labeled linoleic acid has been described, utilizing precursors like 13C-paraformaldehyde or 13CBr4 to introduce the label at specific positions.[5] For uniform labeling, a biological approach where organisms are grown on 13C-enriched media to produce uniformly labeled fatty acids can be employed. These labeled fatty acids can then be chemically converted to their ethyl esters.[6]

A generalized workflow for the synthesis is as follows:

Applications in Research

Internal Standard for Quantitative Analysis

The primary application of Ethyl linoleate-13C18 is as an internal standard in quantitative mass spectrometry-based assays for fatty acids.[3] Its chemical similarity to endogenous ethyl linoleate and other fatty acid esters ensures comparable extraction efficiency and ionization response, while its distinct mass allows for accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.

Experimental Protocol: Quantification of Fatty Acids in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of fatty acids in plasma using Ethyl linoleate-13C18 as an internal standard. Optimization of specific parameters for individual instruments and analytes is recommended.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 295 µL of acetonitrile (B52724) containing 1% formic acid.

-

Add 5 µL of a known concentration of Ethyl linoleate-13C18 in ethanol as the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.[7]

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute fatty acids.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acid analysis.[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

MRM Transitions:

-

Analyte (e.g., Linoleic Acid): Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard (Ethyl linoleate-13C18): Precursor ion (m/z of the hydrolyzed ¹³C₁₈-linoleic acid) -> Product ion (m/z)

-

-

3. Data Analysis:

-

A calibration curve is generated using known concentrations of unlabeled fatty acid standards spiked with the internal standard.

-

The peak area ratio of the analyte to the internal standard is calculated for both the standards and the samples.

-

The concentration of the analyte in the samples is determined from the calibration curve.

Tracer in Metabolic Flux Analysis

Ethyl linoleate-13C18 can be used as a tracer to study the metabolism of fatty acids in various biological systems.[3] After administration, the labeled ethyl linoleate is hydrolyzed to ¹³C₁₈-linoleic acid, which can then be tracked through different metabolic pathways.

Experimental Protocol: Metabolic Flux Analysis in Cell Culture

This protocol outlines a general procedure for using Ethyl linoleate-13C18 to trace fatty acid metabolism in cultured cells.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of Ethyl linoleate-13C18.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

-

Harvest the cells and quench metabolic activity (e.g., by rapid freezing in liquid nitrogen).

-

Extract metabolites using a suitable solvent system (e.g., a biphasic extraction with methanol, methyl-tert-butyl ether, and water).[8]

3. Analytical Measurement:

-

Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the incorporation of 13C into various downstream metabolites of linoleic acid.

4. Data Analysis and Modeling:

-

The isotopic labeling patterns of the metabolites are used in computational models to calculate the flux through different metabolic pathways.[9][10]

Metabolism and Biological Activity

Upon entering the body or cells, ethyl linoleate is hydrolyzed by esterases to release ethanol and linoleic acid.[11] The ¹³C₁₈-linoleic acid then enters the fatty acid metabolic pathways.

Linoleic acid is an essential omega-6 fatty acid and a precursor for the synthesis of arachidonic acid and various eicosanoids.[12] Its metabolism involves a series of desaturation and elongation reactions. Key enzymes in this pathway include delta-6-desaturase, elongases, and delta-5-desaturase. Linoleic acid can also be metabolized by cytochrome P450 enzymes to form epoxides and diols.[13]

The unlabeled form of ethyl linoleate has been shown to possess anti-inflammatory properties and to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[14]

Akt/GSK3β/β-catenin Signaling Pathway

This pathway is involved in various cellular processes, including cell proliferation, survival, and differentiation. In the context of melanogenesis, activation of Akt leads to the phosphorylation and inhibition of GSK3β. This prevents the phosphorylation and subsequent degradation of β-catenin, which can then translocate to the nucleus and regulate gene expression, including those involved in melanin (B1238610) synthesis.

Conclusion

Ethyl linoleate-13C18 is a powerful and versatile tool for researchers in various fields, including drug development, clinical diagnostics, and fundamental metabolic research. Its use as an internal standard provides high accuracy and precision in the quantification of fatty acids, while its application as a metabolic tracer offers valuable insights into the complex pathways of lipid metabolism. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively incorporate this stable isotope-labeled compound into their experimental designs.

References

- 1. Linoleic acid (18:2), ethyl ester (linoleate-U-¹³Cââ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 11. researchgate.net [researchgate.net]

- 12. Linoleic acid - Wikipedia [en.wikipedia.org]

- 13. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl Linoleate-13C18: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Ethyl linoleate-13C18. This isotopically labeled fatty acid ester is a crucial tool in metabolic research, drug development, and advanced analytical studies. Its structure, fully labeled with Carbon-13 on the linoleate (B1235992) moiety, allows for precise tracking and quantification in complex biological systems.

Core Chemical Properties

Ethyl linoleate-13C18 is the ethyl ester of linoleic acid where all 18 carbon atoms of the linoleic acid backbone are the 13C isotope. This stable isotope labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.[1][2]

Quantitative Data Summary

The key physicochemical properties of Ethyl linoleate-13C18 and its unlabeled counterpart are summarized in the table below for easy comparison.

| Property | Ethyl linoleate-13C18 | Ethyl Linoleate (unlabeled) |

| Molecular Formula | ¹³C₁₈C₂H₃₆O₂[3] | C₂₀H₃₆O₂[4] |

| Molecular Weight | 326.37 g/mol [5] | 308.50 g/mol [4] |

| CAS Number | 202114-63-4[5] | 544-35-4[4] |

| Appearance | - | Colorless to light yellow liquid[6] |

| Chemical Purity | ≥95%[5] | ≥98%[6] |

| Isotopic Purity | ≥98%[5] | - |

| Boiling Point | - | 224 °C at 17 mmHg[4] |

| Density | - | 0.876 g/mL at 25 °C[4] |

| Refractive Index | - | n20/D 1.455 (lit.)[4] |

| Storage Conditions | Store at -80°C under an inert gas. Protect from light, air, and moisture.[5] | Store at -20°C[4] |

| Solubility | - | Soluble in ethanol (B145695) (>100 mg/ml), DMF (>100 mg/ml), and DMSO (>100 mg/ml).[7] |

Experimental Protocols

Synthesis of Ethyl Linoleate

Materials:

-

¹³C₁₈-Linoleic acid

-

Ethanol

-

Ionic Liquid: 1-hexyl-3-methylimidazolium (B1224943) hydrogensulfate ([Hmim]HSO₄)

-

Surfactant: TX-100

Procedure:

-

Preparation of the Ionic Liquid Microemulsion:

-

In a suitable vessel, combine the surfactant (TX-100) and the ionic liquid ([Hmim]HSO₄) at a weight ratio of 24:4.

-

Stir the mixture at 700 rpm for 5 minutes at 25°C until a clear and transparent mixture is obtained.

-

Add cyclohexane to the mixture (5 parts by weight) and continue stirring for another 5 minutes to form the stable ionic liquid microemulsion.[1]

-

-

Esterification Reaction:

-

In a reaction vessel, combine the ionic liquid microemulsion (e.g., 7.71 g), ¹³C₁₈-Linoleic acid (e.g., 5.61 g), and ethanol (e.g., 5.57 g).

-

Stir the reaction mixture at 700 rpm at a controlled temperature of 40°C.

-

Allow the reaction to proceed for 8 hours. The ionic liquid acts as a catalyst and helps to sequester the water produced during the reaction, driving the equilibrium towards the product.[1]

-

-

Product Isolation:

-

After the reaction is complete, transfer the mixture to a rotary evaporator.

-

Remove the volatile components (cyclohexane, excess ethanol, and water) by rotary evaporation at 50°C under vacuum for 1 hour.

-

The remaining product is Ethyl linoleate-13C18.[1]

-

-

Purification and Analysis:

-

Further purification can be achieved using column chromatography on silica (B1680970) gel.

-

The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and the isotopic enrichment confirmed by ¹³C NMR spectroscopy.

-

Analytical Methodologies

The primary application of Ethyl linoleate-13C18 is as an internal standard and tracer in analytical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

-

Sample Preparation: Fatty acid ethyl esters (FAEEs), including ethyl linoleate, can be extracted from biological matrices (e.g., meconium, blood, hair) using liquid-liquid extraction with a solvent like hexane.[8][9]

-

Internal Standard: A known amount of Ethyl linoleate-13C18 is added to the sample prior to extraction to correct for sample loss during preparation and instrumental analysis.

-

GC Separation: The extracted FAEEs are separated on a suitable capillary column (e.g., a nonpolar dimethylpolysiloxane column).[8]

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both the analyte (unlabeled ethyl linoleate) and the internal standard (Ethyl linoleate-13C18).[9] This allows for accurate quantification.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Studies:

-

¹³C NMR is a powerful technique for analyzing the structure and metabolism of Ethyl linoleate-13C18.

-

The use of the fully ¹³C-labeled compound provides significantly enhanced signals, allowing for the detailed tracking of the fate of the linoleate moiety in biological systems or chemical reactions.

-

For instance, the oxidation of ¹³C-labeled ethyl linoleate has been monitored by ¹³C NMR to identify and quantify various oxidation intermediates and products, such as hydroperoxides and peroxy links.[10]

Signaling Pathways and Biological Relevance

While research specifically utilizing Ethyl linoleate-13C18 to elucidate signaling pathways is ongoing, studies on its unlabeled counterpart provide valuable insights into its biological activities. Ethyl linoleate has been shown to inhibit melanogenesis in B16F10 melanoma cells by downregulating the Akt/GSK3β/β-catenin signaling pathway.[11]

The use of Ethyl linoleate-13C18 as a tracer would allow researchers to precisely follow the metabolic fate of the linoleate moiety and its influence on this and other signaling pathways.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent use of Ethyl linoleate-13C18 in a research setting.

This in-depth guide provides a solid foundation for researchers and professionals working with Ethyl linoleate-13C18. Its unique properties make it an invaluable tool for advancing our understanding of lipid metabolism and its role in health and disease.

References

- 1. ETHYL LINOLEATE synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl linoleate = 99 544-35-4 [sigmaaldrich.com]

- 5. Linoleic acid (18:2), ethyl ester (linoleate-U-¹³Cââ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. exsyncorp.com [exsyncorp.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Linoleate-13C18: Structure, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl linoleate-13C18, a stable isotope-labeled compound crucial for advanced research in metabolism, drug development, and lipidomics. This document details its molecular structure, physicochemical properties, and its application as a tracer and internal standard in metabolic flux analysis and quantitative analytical methods.

Molecular Structure and Properties

Ethyl linoleate-13C18 is an isotopically labeled form of ethyl linoleate (B1235992) where all 18 carbon atoms of the linoleic acid backbone are replaced with the heavy isotope, Carbon-13 (¹³C). This labeling provides a distinct mass signature that allows it to be differentiated from its naturally abundant (¹²C) counterpart by mass spectrometry.

The structural formula of Ethyl linoleeate-13C18 is: ¹³CH₃(¹³CH₂)₄¹³CH=¹³CH¹³CH₂¹³CH=¹³CH(¹³CH₂)₇¹³COOCH₂CH₃

Quantitative Data Summary

For ease of comparison, the key quantitative data for Ethyl linoleate-13C18 and its unlabeled counterpart are summarized in the table below.

| Property | Ethyl linoleate-13C18 | Ethyl linoleate (unlabeled) |

| Molecular Formula | ¹³C₁₈H₃₆O₂ | C₂₀H₃₆O₂[1][2] |

| Molecular Weight | 326.37 g/mol [3][4] | 308.50 g/mol [1][2] |

| Labeled CAS Number | 202114-63-4[4] | N/A |

| Unlabeled CAS Number | 544-35-4[4] | 544-35-4[1] |

| Synonyms | Linoleic Acid-13C18 ethyl ester[3] | Mandenol, Linoleic acid ethyl ester[1] |

| Form | Neat (Individual)[4] | Liquid[5] |

| Storage Temperature | -80°C (Freezer)[4] | -20°C[5] |

Applications in Research and Drug Development

Ethyl linoleate-13C18 is a valuable tool in various research fields, primarily due to its utility as a tracer for metabolic pathways and as an internal standard for quantitative analysis.

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, Ethyl linoleate-13C18 is used to investigate the in vivo and in vitro metabolism of linoleic acid.[3][6] By introducing the labeled compound into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the elucidation of metabolic pathways, the determination of reaction rates (fluxes), and the identification of metabolic dysregulation in disease states.[6]

-

Quantitative Analysis (Internal Standard): In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), Ethyl linoleate-13C18 serves as an ideal internal standard for the quantification of unlabeled ethyl linoleate and related lipids.[3] Since its chemical and physical properties are nearly identical to the analyte of interest, it co-elutes and ionizes similarly, allowing for accurate correction of variations during sample preparation and analysis.

Metabolic Pathway of Linoleic Acid

Linoleic acid, an essential omega-6 fatty acid, is metabolized in the body through a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids and bioactive lipid mediators. The major metabolic pathway is depicted in the diagram below. Ethyl linoleate is readily hydrolyzed in vivo to yield linoleic acid, which then enters these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Ethyl Linoleate-¹³C₁₈

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Ethyl linoleate-¹³C₁₈, a crucial isotopically labeled lipid for use in metabolic research, lipidomics, and as an internal standard for quantitative mass spectrometry-based assays.

Introduction

Ethyl linoleate-¹³C₁₈ is a stable isotope-labeled form of ethyl linoleate (B1235992) where all 18 carbon atoms of the linoleoyl chain are replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an ideal tracer for in vivo and in vitro studies of fatty acid metabolism and transport. Its applications are pivotal in understanding the mechanisms of diseases such as atherosclerosis, metabolic syndrome, and inflammatory conditions.[1][2] This guide details a robust and efficient method for its preparation from commercially available ¹³C-labeled linoleic acid.

Synthetic Pathway Overview

The synthesis of Ethyl linoleate-¹³C₁₈ is achieved through the direct esterification of Linoleic acid-¹³C₁₈ with ethanol. The most common and effective method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction between the carboxylic acid and the alcohol.[3][4][5]

The overall reaction is as follows:

¹³C₁₈H₃₂O₂ (Linoleic acid-¹³C₁₈) + C₂H₅OH (Ethanol) ⇌ ¹³C₁₈H₃₁O₂-C₂H₅ (Ethyl linoleate-¹³C₁₈) + H₂O

To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol reactant (ethanol) is typically used, and the water produced during the reaction can be removed.[3]

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established methods for the esterification of fatty acids.[6][7] Given the high cost of the isotopically labeled starting material, this procedure is designed to maximize yield and purity.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Linoleic acid-¹³C₁₈ | ≥98% isotopic purity | Cambridge Isotope Laboratories, Inc., Cayman Chemical |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | ACS reagent grade, 95-98% | Merck |

| Diethyl Ether | Anhydrous, ≥99% | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS reagent grade | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS reagent grade | VWR |

| Nitrogen Gas (N₂) | High purity | Airgas |

3.2. Reaction Setup and Procedure

-

Preparation of Reactants: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of Linoleic acid-¹³C₁₈ in 10 mL of anhydrous ethanol.

-

Addition of Catalyst: While stirring, slowly add 0.1 mL of concentrated sulfuric acid to the solution.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Let the reaction proceed for 4 hours.

-

Work-up:

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

-

Extract the aqueous phase three times with 15 mL portions of diethyl ether.

-

Combine the organic extracts and wash sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. A final wash with 20 mL of brine is recommended.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

3.3. Purification

The crude Ethyl linoleate-¹³C₁₈ can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient (e.g., starting from 100:0 and gradually increasing the polarity) to afford the pure product.

Characterization and Quality Control

4.1. Spectroscopic Analysis

-

¹³C NMR: The successful incorporation of the ethyl group and the integrity of the ¹³C-labeled backbone can be confirmed by ¹³C NMR spectroscopy. The spectrum will show characteristic signals for the ethyl group carbons and the fully labeled linoleate chain.[2][8]

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight of the final product. The mass spectrum will show a molecular ion peak corresponding to the mass of Ethyl linoleate-¹³C₁₈.[1][9]

4.2. Purity Assessment

-

Gas Chromatography (GC): The purity of the final product should be assessed by GC, equipped with a flame ionization detector (FID). A single major peak corresponding to Ethyl linoleate-¹³C₁₈ is expected.

Quantitative Data Summary

The following table summarizes expected quantitative data based on similar non-labeled esterification reactions.[10] Actual results may vary depending on the specific experimental conditions.

| Parameter | Expected Value |

| Yield | >90% |

| Chemical Purity (by GC) | ≥98% |

| Isotopic Purity | >98% (dependent on starting material) |

| Molecular Weight | 326.37 g/mol (for the fully ¹³C-labeled compound)[11] |

Visualizations

Synthetic Workflow

Caption: Figure 1: Experimental Workflow for Ethyl Linoleate-¹³C₁₈ Synthesis.

Fischer-Speier Esterification Mechanism

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 6. jaet.journals.ekb.eg [jaet.journals.ekb.eg]

- 7. exsyncorp.com [exsyncorp.com]

- 8. researchgate.net [researchgate.net]

- 9. Linoleic acid ethyl ester [webbook.nist.gov]

- 10. ETHYL LINOLEATE synthesis - chemicalbook [chemicalbook.com]

- 11. Linoleic acid (18:2), ethyl ester (linoleate-U-¹³Cââ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to Ethyl Linoleate-13C18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ethyl linoleate-13C18, a stable isotope-labeled compound crucial for metabolic research and drug development. Its primary application lies in its use as a tracer to quantitatively analyze the metabolic fate of ethyl linoleate (B1235992) and linoleic acid in biological systems.

Core Compound Properties

Ethyl linoleate-13C18 is a uniformly labeled form of ethyl linoleate with all 18 carbon atoms of the linoleate moiety replaced by the carbon-13 isotope. This isotopic labeling allows for its differentiation from endogenous unlabeled ethyl linoleate by mass spectrometry, making it an invaluable tool for tracer studies in lipidomics and metabolic flux analysis.[1]

Quantitative Data Summary

For ease of reference, the key quantitative data for Ethyl linoleate-13C18 is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 202114-63-4 | [1][2][3][4][5] |

| Molecular Formula | ¹³C₁₈H₃₆O₂ | [1][2] |

| Molecular Weight | 326.37 g/mol | [1][3] |

| Chemical Purity | Typically ≥95% to ≥98% | [3][4] |

| Isotopic Enrichment | Typically ≥98% for ¹³C | [3][4] |

| Appearance | Neat (Oily Liquid) | [3] |

| Storage Conditions | Store in freezer (-20°C to -80°C) under an inert gas. Protect from light, air, and moisture. | [3] |

Applications in Research

The primary utility of Ethyl linoleate-13C18 stems from its role as an internal standard and tracer in quantitative analytical methods.

-

Metabolic Flux Analysis: It is used to trace the metabolic pathways of linoleic acid, a critical omega-6 essential fatty acid.[1] By introducing the labeled compound into a biological system, researchers can track its incorporation into various lipid species such as triglycerides and phospholipids, and its breakdown through beta-oxidation.

-

Lipidomics: In mass spectrometry-based lipidomics, Ethyl linoleate-13C18 serves as an ideal internal standard for the accurate quantification of unlabeled ethyl linoleate and other related fatty acid ethyl esters.[1] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response.

-

Drug Development: Stable isotope-labeled compounds are increasingly used in drug development to assess the pharmacokinetic and metabolic profiles of drug candidates.[1]

Experimental Protocols

While specific protocols may vary depending on the experimental design and analytical instrumentation, the following provides a generalized workflow for a tracer experiment using Ethyl linoleate-13C18.

General Workflow for In Vitro Cell Culture Experiment

This protocol outlines the steps for tracing the metabolism of Ethyl linoleate-13C18 in a cell culture system.

Caption: General workflow for an in vitro tracer experiment.

Methodology:

-

Preparation of Labeled Fatty Acid Stock: Prepare a stock solution of Ethyl linoleate-13C18 in a suitable solvent such as ethanol. The final concentration should be determined based on the experimental design.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Replace the culture medium with a medium containing a known concentration of Ethyl linoleate-13C18. The incubation time will depend on the specific metabolic processes being investigated.

-

Sample Harvesting and Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Harvest the cells and perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

-

Sample Analysis by Mass Spectrometry: Analyze the extracted lipids using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS: For GC-MS analysis, fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) or other volatile esters.

-

LC-MS: LC-MS allows for the analysis of intact complex lipids, providing information on how the labeled linoleate is incorporated into different lipid classes.

-

-

Data Analysis: Quantify the abundance of ¹³C-labeled and unlabeled lipid species. The isotopic enrichment is calculated to determine the rate of synthesis and turnover of different lipids.

Signaling and Metabolic Pathways

While Ethyl linoleate-13C18 is primarily a tracer, understanding the metabolic fate of its unlabeled counterpart is essential for interpreting experimental results.

General Metabolic Fate of Linoleic Acid

Linoleic acid, released from ethyl linoleate by esterases, is an essential fatty acid that is a precursor for the synthesis of arachidonic acid and various eicosanoids.

Caption: Simplified metabolic pathway of linoleic acid.

Signaling Pathways Modulated by Ethyl Linoleate

Research on the unlabeled form of ethyl linoleate has indicated its involvement in specific cellular signaling pathways. It is important to note that these effects are related to the biological activity of the molecule itself, not its function as a tracer.

-

Anti-inflammatory Effects: Ethyl linoleate has been shown to attenuate the production of pro-inflammatory cytokines.[6] This effect is mediated through the inhibition of the NF-κB signaling pathway and the induction of heme oxygenase-1.[6]

-

Melanogenesis Inhibition: Studies have demonstrated that ethyl linoleate can inhibit melanogenesis by suppressing the Akt/GSK3β/β-catenin signaling pathway, leading to a decrease in the expression of key melanogenic enzymes like tyrosinase.[7]

Caption: Signaling pathways modulated by ethyl linoleate.

Conclusion

Ethyl linoleate-13C18 is a powerful tool for researchers in the fields of metabolism, lipidomics, and drug development. Its utility as a tracer and internal standard allows for precise and accurate quantification of the dynamic processes involved in fatty acid metabolism. This guide provides a foundational understanding of its properties, applications, and the methodologies for its use in experimental settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Linoleic acid (18:2), ethyl ester (linoleate-U-¹³Cââ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. LINOLEIC ACID (18:2), ETHYL ESTER | Eurisotop [eurisotop.com]

- 5. LINOLEIC ACID, ETHYL ESTER (LINOLEATE-U-13C18) CAS#: [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Ethyl Linoleate-13C18

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Ethyl linoleate-13C18. Due to the limited availability of specific experimental data for the ¹³C-labeled variant, this guide presents data for unlabeled ethyl linoleate (B1235992) as a close and reliable approximation. Isotopic labeling at the ¹³C level is not expected to significantly alter the macroscopic physical properties of the molecule.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of ethyl linoleate. These values are essential for handling, formulation, and experimental design.

| Property | Value | Notes |

| Molecular Formula | C₂₀H₃₆O₂ (unlabeled) | |

| (¹³C)₁₈C₂H₃₆O₂ (labeled) | ||

| Molecular Weight | 308.50 g/mol (unlabeled)[1][2] | 326.37 g/mol (labeled) |

| Appearance | Colorless to light yellow oil/liquid[2][3] | |

| Melting Point | -95 °C (-139 °F)[4] | As a long-chain unsaturated fatty acid ester, it remains liquid at low temperatures. |

| Boiling Point | 224 °C at 17 mmHg[3] | 193 °C at 6 mmHg[2] |

| Density | 0.876 g/mL at 25 °C[3] | |

| Refractive Index | nD20 1.455 | |

| Solubility | Miscible with dimethylformamide, fat solvents, and oils.[2] Soluble in ethanol, DMSO. | Insoluble in water. |

| Storage | Store at -20°C to -80°C under an inert gas. Protect from light, air, and moisture. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of fatty acid esters like Ethyl linoleate-13C18 are outlined below. These are generalized protocols that can be adapted for the specific isotopically labeled compound.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the temperature at which the fatty acid ester transitions from a solid to a liquid state.

Principle: A small, solidified sample in a capillary tube is heated at a controlled rate. The temperature range over which the sample melts is observed.

Procedure:

-

If the sample is liquid at room temperature, it must first be solidified. This can be achieved by chilling the sample.

-

Introduce a small amount of the solidified Ethyl linoleate-13C18 into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Attach the capillary tube to a calibrated thermometer.

-

Place the assembly in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (Distillation Method)

This protocol determines the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Principle: The sample is heated to its boiling point, and the temperature of the vapor is measured.

Procedure:

-

Place a measured volume of Ethyl linoleate-13C18 into a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with a condenser and a collection flask.

-

Insert a calibrated thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser. This stable temperature is the boiling point at the recorded atmospheric pressure. For vacuum distillation, the pressure is controlled and recorded.

Determination of Density (Oscillating U-Tube Method)

This method provides a precise measurement of the density of a liquid sample.

Principle: The change in the oscillation frequency of a U-shaped tube when filled with the sample is directly related to the density of the sample.

Procedure:

-

Calibrate the instrument using two standards of known density (e.g., dry air and pure water).

-

Inject a small, bubble-free aliquot of Ethyl linoleate-13C18 into the oscillating U-tube.

-

Allow the temperature of the sample cell to stabilize to the desired measurement temperature (e.g., 25 °C).

-

The instrument measures the oscillation period and calculates the density based on the calibration.

-

Clean the U-tube thoroughly with appropriate solvents before and after each measurement.

Determination of Solubility (Turbidimetric Method)

This protocol can be used to determine the solubility of Ethyl linoleate-13C18 in various solvents.

Principle: The solubility is determined by observing the point at which a solution becomes turbid upon the addition of a non-solvent or a change in temperature, indicating the precipitation of the solute.

Procedure:

-

Prepare a series of solutions of Ethyl linoleate-13C18 in the solvent of interest at various concentrations.

-

Alternatively, prepare a saturated solution at a higher temperature and then cool it down.

-

Use a turbidimeter or a spectrophotometer to measure the turbidity or absorbance of the solutions.

-

The concentration at which a significant increase in turbidity is observed corresponds to the solubility limit under the tested conditions.

-

For qualitative assessment, visual inspection against a dark background can determine miscibility or insolubility in different solvents.

Mandatory Visualization

The primary application of Ethyl linoleate-13C18 in research is as an isotopic tracer in metabolic studies, particularly in the field of lipidomics. The following diagram illustrates a general experimental workflow for its use.

Caption: General workflow for utilizing Ethyl linoleate-13C18 as a tracer in lipidomics research.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl Linoleate-¹³C₁₈

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for ethyl linoleate-¹³C₁₈, an isotopically labeled fatty acid ester essential for a range of research applications, including lipidomics and metabolic studies. Ensuring the integrity of this compound is paramount for generating accurate and reproducible experimental data.

Introduction to Ethyl Linoleate-¹³C₁₈

Ethyl linoleate-¹³C₁₈ is a stable isotope-labeled version of ethyl linoleate (B1235992), where all 18 carbon atoms of the linoleic acid moiety are replaced with the ¹³C isotope. This labeling allows the molecule to be used as a tracer in various biological systems, enabling researchers to track its absorption, distribution, metabolism, and excretion without altering its chemical properties. Given its polyunsaturated nature, ethyl linoleate, and by extension its ¹³C-labeled counterpart, is susceptible to degradation, primarily through oxidation. Understanding and mitigating this degradation is crucial for its effective use.

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the stability of ethyl linoleate-¹³C₁₈. The consensus from manufacturers and safety data sheets points to stringent storage conditions to minimize degradation.

Table 1: Recommended Storage Conditions for Ethyl Linoleate-¹³C₁₈ and Unlabeled Ethyl Linoleate

| Parameter | Recommendation | Rationale |

| Temperature | -80°C is recommended for long-term storage of ethyl linoleate-¹³C₁₈[1]. Unlabeled ethyl linoleate is often stored at -20°C[2][3]. | Low temperatures significantly reduce the rate of chemical reactions, including oxidation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen)[1]. | An inert atmosphere displaces oxygen, a key reactant in the oxidative degradation of unsaturated fatty acid esters. |

| Light Exposure | Protect from light[1]. | Light, particularly UV radiation, can catalyze photo-oxidation, a rapid degradation pathway. |

| Moisture | Protect from moisture[1]. | Moisture can facilitate hydrolytic degradation of the ester linkage, although oxidation is the more prominent concern. |

| Container | Store in a tightly-closed container[2][3][4]. | Prevents exposure to air and moisture. Amber vials are often used to protect from light[2]. |

Stability Profile and Degradation Pathways

The primary route of degradation for ethyl linoleate is oxidation, which can occur through autoxidation or photooxidation. The presence of two double bonds in the linoleic acid chain makes it particularly susceptible to attack.

Oxidative Degradation

Oxidation of ethyl linoleate is a free-radical chain reaction that leads to the formation of hydroperoxides as the initial products. These hydroperoxides are unstable and can subsequently decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which can compromise the integrity of the compound and interfere with experimental results.

The mechanism of autoxidation involves three main stages: initiation, propagation, and termination. The initiation phase can be triggered by heat, light, or the presence of metal ions.

Below is a generalized workflow for assessing the stability of ethyl linoleate-¹³C₁₈.

Caption: A typical workflow for conducting a stability study on ethyl linoleate-¹³C₁₈.

The following diagram illustrates the radical oxidation pathway of ethyl linoleate.

Caption: Simplified pathway of free radical-mediated oxidation of ethyl linoleate.

Experimental Protocols for Stability Assessment

To assess the stability of ethyl linoleate-¹³C₁₈, a well-defined analytical method is required to separate and quantify the parent compound from its potential degradation products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.

Sample Preparation for Stability Testing

A stock solution of ethyl linoleate-¹³C₁₈ is prepared in a suitable solvent, such as ethanol (B145695) or hexane. Aliquots of this solution are then subjected to various stress conditions (e.g., elevated temperature, light exposure, exposure to air). At specified time intervals, samples are withdrawn for analysis.

Analytical Method: GC-MS

The following is a general protocol for the analysis of ethyl linoleate-¹³C₁₈ stability by GC-MS.

Table 2: Example GC-MS Protocol for Ethyl Linoleate Analysis

| Parameter | Description |

| Instrumentation | Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS) |

| Column | A nonpolar or mid-polar capillary column (e.g., HP-5ms, DB-5ms) is suitable for separating fatty acid esters. |

| Injection | 1 µL of the sample is injected in splitless mode. |

| Inlet Temperature | 250°C |

| Oven Program | Initial temperature of 150°C, hold for 1 min, then ramp to 250°C at 10°C/min, and hold for 5 min. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or full scan. For quantification, SIM is preferred for higher sensitivity and specificity. |

| Quantification | An internal standard (e.g., a deuterated analog or a different fatty acid ester) should be used for accurate quantification. The peak area ratio of the analyte to the internal standard is used to determine the concentration. |

Analytical Method: LC-MS/MS

LC-MS/MS offers an alternative with high sensitivity and specificity, particularly for complex matrices.

Table 3: Example LC-MS/MS Protocol for Ethyl Linoleate Analysis

| Parameter | Description |

| Instrumentation | Liquid chromatograph coupled with a tandem mass spectrometer (e.g., Waters, Sciex) |

| Column | A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is typically used. |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (B). |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of ethyl linoleate-¹³C₁₈ and its internal standard. |

| Quantification | Similar to GC-MS, an appropriate internal standard is used, and quantification is based on the peak area ratio. |

Summary and Recommendations

The chemical integrity of ethyl linoleate-¹³C₁₈ is critical for its successful application in research. Adherence to strict storage and handling protocols is essential to prevent oxidative degradation.

-

Always store ethyl linoleate-¹³C₁₈ at -80°C under an inert atmosphere and protected from light.

-

When handling, minimize exposure to air and light. Use inert gas to flush vials before sealing.

-

Regularly assess the purity of the compound, especially for long-term studies, using a validated analytical method such as GC-MS or LC-MS/MS.

-

For quantitative studies, the use of an appropriate internal standard is crucial to ensure accuracy.

By following these guidelines, researchers can ensure the stability and reliability of their ethyl linoleate-¹³C₁₈, leading to more accurate and reproducible scientific outcomes.

References

A Technical Guide to Ethyl Linoleate-13C18 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key specifications, and experimental applications of Ethyl linoleate-13C18. This isotopically labeled fatty acid ester is a valuable tool in metabolic research, particularly in studies involving lipidomics, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry.

Commercial Suppliers and Quantitative Data

Ethyl linoleate-13C18 is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for easy comparison between vendors. Please note that pricing and available quantities are subject to change and may require a direct inquiry with the supplier.

| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| MedChemExpress | HY-W013812S | Not specified | Not specified | Available upon inquiry |

| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-3960 | >98% | >95% | Available upon inquiry |

| Eurisotop (Distributor for CIL) | CLM-3960 | >98% | >95% | 0.5 g and other sizes upon inquiry |

| Amerigo Scientific | Inquire with CIL catalog number | >98% (from CIL) | >95% (from CIL) | Available upon inquiry |

Core Applications and Signaling Pathways

Ethyl linoleate-13C18 serves two primary functions in research: as a metabolic tracer to investigate fatty acid metabolism and as an internal standard for the accurate quantification of lipids.

When introduced into a biological system, Ethyl linoleate-13C18 is metabolized alongside its unlabeled counterpart. The 13C labels allow researchers to trace the fate of the ethyl linoleate (B1235992) through various metabolic pathways using mass spectrometry. This can provide insights into fatty acid uptake, esterification, beta-oxidation, and incorporation into complex lipids.

Experimental Protocols

The following are detailed methodologies for the two primary applications of Ethyl linoleate-13C18. These protocols are representative and may require optimization based on the specific experimental system.

Metabolic Tracer Study in Cell Culture

This protocol outlines the use of Ethyl linoleate-13C18 to trace fatty acid metabolism in a mammalian cell line.

a. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the labeling medium by supplementing the base medium with a known concentration of Ethyl linoleate-13C18. The final concentration should be optimized but is typically in the range of 10-100 µM.

-

Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the labeled fatty acid into various lipid species.

b. Lipid Extraction:

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding a cold solvent mixture, such as methanol:water (1:1).

-

Scrape the cells and collect the cell suspension.

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add chloroform (B151607) and water to the methanol/cell suspension to achieve a final ratio of chloroform:methanol:water (2:1:0.8), which will separate into two phases.

-

Collect the lower organic phase containing the lipids.

c. Sample Preparation for Mass Spectrometry:

-

Dry the extracted lipid film under a stream of nitrogen.

-

For analysis of fatty acid composition, the lipids need to be hydrolyzed and derivatized. A common method is to transesterify the lipids to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl or BF3-methanol.

-

The resulting FAMEs can then be extracted into an organic solvent like hexane.

d. GC-MS Analysis:

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

-

The mass spectrometer will detect the mass shift corresponding to the number of 13C atoms in the fatty acid, allowing for the quantification of labeled versus unlabeled species.

Internal Standard for Lipid Quantification

This protocol describes the use of Ethyl linoleate-13C18 as an internal standard for the quantification of endogenous ethyl linoleate or other fatty acid esters by LC-MS.

a. Sample Preparation:

-

To your biological sample (e.g., plasma, tissue homogenate), add a known amount of Ethyl linoleate-13C18. The amount should be chosen to be within the linear range of the instrument's detector and comparable to the expected amount of the analyte.

-

Perform lipid extraction as described in the previous protocol (1.b).

b. LC-MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform).

-

Inject the sample onto a liquid chromatography system coupled to a mass spectrometer (LC-MS). A C18 reversed-phase column is commonly used for lipid separation.

-

The mass spectrometer should be operated in a mode that allows for the detection and quantification of both the unlabeled analyte and the 13C-labeled internal standard (e.g., selected ion monitoring or parallel reaction monitoring).

c. Data Analysis:

-

Generate a standard curve by analyzing known concentrations of the unlabeled analyte spiked with the same fixed amount of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

For your unknown samples, determine the peak area ratio of the analyte to the internal standard and use the standard curve to calculate the concentration of the endogenous analyte.

A Comprehensive Technical Guide to Ethyl Linoleate-13C18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl Linoleate-13C18, a stable isotope-labeled version of ethyl linoleate (B1235992). This document consolidates safety information, physicochemical properties, and relevant biological data to support its application in research and development.

Introduction

Ethyl linoleate is the ethyl ester of the essential omega-6 fatty acid, linoleic acid. It finds applications in various industries, including pharmaceuticals, cosmetics, and as a research chemical.[1][2] The 13C-labeled variant, Ethyl Linoleate-13C18, is a valuable tool in metabolic research, particularly in studies involving lipidomics and metabolic flux analysis, where it serves as a tracer or an internal standard for quantitative analysis by mass spectrometry.[3][4] This guide focuses on the safety and technical specifications of Ethyl Linoleate-13C18, drawing upon data for the unlabeled compound as a primary reference for safety and handling.

Safety and Hazard Information

Hazard Identification

Ethyl linoleate is generally not classified as a hazardous substance. However, some suppliers classify it as causing skin irritation.[5][6]

GHS Classification:

Signal Word: Warning[5]

Hazard Statements:

-

H315: Causes skin irritation.[6]

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves.[5]

-

Response: If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

Toxicological Information

Ethyl linoleate is considered to have low acute toxicity.[7] No significant acute toxicological data has been identified in literature searches.[7]

| Route of Exposure | Endpoint | Value | Species | Source |

| Oral | LD50 | >2,000 mg/kg | Rat | ECHA[6] |

| Dermal | LD50 | >2,000 mg/kg | Rat | ECHA[6] |

Summary of Toxicological Effects:

-

Ingestion: Not classified as harmful by ingestion. Ingestion of large amounts may cause gastrointestinal discomfort, nausea, and vomiting.[7]

-

Inhalation: Not expected to produce adverse health effects.[7]

-

Skin Contact: May cause skin irritation.[5][6] Prolonged contact may lead to non-allergic contact dermatitis due to the defatting properties of the oil.[7]

-

Eye Contact: Direct contact may cause transient discomfort, tearing, or redness.[7]

Handling and Storage

Safe Handling:

-

Avoid contact with skin and eyes.[1]

-

Use in a well-ventilated area.[7]

-

Keep away from ignition sources and incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]

Storage:

-

For long-term storage, a temperature of -20°C is recommended.[1][8]

-

Keep containers tightly sealed.[7]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H36O2 (Unlabeled) | [2] |

| Molecular Weight | 308.5 g/mol (Unlabeled) | [2] |

| Molecular Weight | 326.37 g/mol (13C18 Labeled) | [4] |

| CAS Number | 544-35-4 (Unlabeled) | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Odor | Mild fruity | [5] |

| Boiling Point | 193 °C at 6 mmHg | [6] |

| 224 °C at 17 mmHg | [1] | |

| Flash Point | 113 °C (closed cup) | [1] |

| 167 °C at 1,013 hPa | [6] | |

| Density | 0.88 g/cm³ at 20 °C | [6] |

| 0.876 g/mL at 25 °C | [1] | |

| Solubility | Insoluble in water. Soluble in ethanol, chloroform, and ethyl acetate. | [1][5] |

Biological Activity and Applications

Ethyl linoleate exhibits a range of biological activities, including anti-inflammatory and anti-melanogenic effects.[1][9][10] It is used in cosmetics for its skin-conditioning properties and in pharmaceutical research.[1][2]

Anti-Melanogenesis

Ethyl linoleate has been shown to inhibit melanogenesis in B16F10 melanoma cells. This effect is mediated through the suppression of microphthalmia-associated transcription factor (MITF) expression via the Akt/GSK3β/β-catenin signaling pathway.[10]

Caption: Inhibition of Melanogenesis by Ethyl Linoleate.

Anti-inflammatory and Other Activities

Ethyl linoleate has demonstrated anti-inflammatory properties and may inhibit the development of atherosclerotic lesions.[3][9] It also shows antimicrobial activity against various oral bacteria and fungi.[8]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxicity of ethyl linoleate.

Methodology (as described for B16F10 murine melanoma and human dermal fibroblast cells): [10]

-

Cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with various concentrations of ethyl linoleate.

-

Following a 48-hour incubation period, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

The cells are incubated for an additional 4 hours to allow for formazan (B1609692) crystal formation.

-

The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Caption: Workflow for Cell Viability Assay.

Melanin (B1238610) Content Assay

Objective: To quantify the effect of ethyl linoleate on melanin production.

Methodology (as described for α-MSH-stimulated B16F10 cells): [10]

-

B16F10 cells are treated with a stimulating agent (e.g., α-MSH) in the presence or absence of ethyl linoleate for 48 hours.

-

After treatment, the cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellets are dissolved in 1 N NaOH containing 10% DMSO at an elevated temperature (e.g., 80°C) for 1 hour.

-

The absorbance of the supernatant is measured at 475 nm.

-

The melanin content is normalized to the total protein content of the cells.

Conclusion

Ethyl Linoleate-13C18 is a crucial tool for advanced metabolic research. While it is primarily intended for research use, understanding its safety and handling, based on the well-characterized unlabeled ethyl linoleate, is paramount. This guide provides a consolidated resource for researchers, offering key data on its properties, biological activities, and relevant experimental context to ensure its safe and effective use in the laboratory.

References

- 1. Ethyl Linoleate - Ataman Kimya [atamanchemicals.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Linoleic acid (18:2), ethyl ester (linoleate-U-¹³Cââ, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. carlroth.com [carlroth.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity of Ethyl Linoleate-¹³C₁₈

This technical guide provides a comprehensive overview of the isotopic purity of Ethyl linoleate-¹³C₁₈, a critical stable isotope-labeled internal standard and tracer for researchers, scientists, and drug development professionals. The document details methods for its analysis, a general synthesis and purification workflow, and its application in metabolic pathway analysis.

Data Presentation: Quantitative Specifications

The isotopic purity and chemical purity of commercially available Ethyl linoleate-¹³C₁₈ are crucial parameters for ensuring the accuracy and reliability of experimental results. The following table summarizes these key specifications.

| Parameter | Specification | Source |

| Isotopic Enrichment | 98% | Cambridge Isotope Laboratories, Inc.[1] |

| Chemical Purity | 95% | Cambridge Isotope Laboratories, Inc.[1] |

Experimental Protocols

Accurate determination of the isotopic purity of Ethyl linoleate-¹³C₁₈ relies on robust analytical methodologies. Furthermore, understanding its synthesis and purification is essential for its application.

Isotopic Purity Determination

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the isotopic enrichment of fatty acid esters.

-

Sample Preparation: Ethyl linoleate-¹³C₁₈ is diluted in an appropriate organic solvent (e.g., hexane (B92381) or chloroform) to a concentration suitable for GC-MS analysis.

-

Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis. The GC oven temperature is programmed to separate ethyl linoleate (B1235992) from any potential impurities.

-

Mass Spectrometry (MS): As the ethyl linoleate elutes from the GC column, it enters the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The isotopic enrichment is determined by comparing the abundance of the fully ¹³C-labeled molecular ion to any unlabeled (¹²C) or partially labeled counterparts. Correction for the natural abundance of isotopes in the unlabeled standard is necessary for accurate quantification.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule and can be used to confirm the position and extent of ¹³C labeling.

-

Sample Preparation: A concentrated solution of Ethyl linoleate-¹³C₁₈ is prepared in a deuterated solvent (e.g., chloroform-d).

-

Data Acquisition: A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. The use of ¹³C-labeled ethyl linoleate allows for a significant enhancement of the signals, making them easily distinguishable from the natural abundance ¹³C signals of any unlabeled species.[2]

-

Data Analysis: The chemical shifts and coupling constants in the ¹³C NMR spectrum can confirm the uniform labeling across the 18 carbons of the linoleate backbone. The relative integrals of the ¹³C signals compared to an internal standard or a known reference can provide a quantitative measure of the isotopic enrichment.

Generalized Synthesis and Purification Workflow

While specific, detailed protocols for the commercial synthesis of uniformly labeled Ethyl linoleate-¹³C₁₈ are proprietary, a general workflow can be described based on established chemical principles.

1. Synthesis: Esterification

The synthesis of Ethyl linoleate-¹³C₁₈ involves the esterification of uniformly ¹³C-labeled linoleic acid with ethanol.

-

Reactants:

-

Linoleic Acid-¹³C₁₈

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., sulfuric acid)

-

-

Procedure:

-

Linoleic Acid-¹³C₁₈ is dissolved in an excess of anhydrous ethanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.

-

The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

-

After cooling, the reaction mixture is neutralized, and the crude Ethyl linoleate-¹³C₁₈ is extracted with an organic solvent.

-

2. Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any potential contaminants. A multi-step purification process is typically employed.

-

Solid-Phase Extraction (SPE): SPE can be used for the initial cleanup of the crude product. A silica-based sorbent can effectively separate the less polar ethyl linoleate from more polar impurities.

-

High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. A reversed-phase column can be used to separate the Ethyl linoleate-¹³C₁₈ from any closely related fatty acid esters. The fractions containing the pure product are collected, and the solvent is evaporated.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of the concepts discussed.

References

Applications of Ethyl Linoleate-¹³C₁₈ in Metabolic Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl linoleate-¹³C₁₈ is a stable isotope-labeled form of ethyl linoleate (B1235992), an ethyl ester of the omega-6 polyunsaturated fatty acid, linoleic acid. This isotopically labeled compound serves as a powerful tool in metabolic research, enabling precise tracing of the absorption, distribution, metabolism, and excretion of linoleic acid in vivo and in vitro. Its use in conjunction with mass spectrometry-based analytical techniques allows for the quantitative analysis of fatty acid flux through various metabolic pathways, providing critical insights into lipid metabolism in health and disease. This technical guide provides a comprehensive overview of the applications of Ethyl linoleate-¹³C₁₈ in metabolic research, including detailed experimental protocols, quantitative data presentation, and visualization of relevant metabolic pathways.

Core Applications

Ethyl linoleate-¹³C₁₈ is primarily utilized in two key areas of metabolic research:

-

Metabolic Tracer Studies: As a tracer, it allows researchers to follow the metabolic fate of exogenous linoleic acid.[1] By tracking the incorporation of the ¹³C label into various downstream metabolites and lipid pools, it is possible to elucidate the dynamics of fatty acid uptake, esterification, desaturation, elongation, and oxidation.[1]

-

Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to endogenous ethyl linoleate and other fatty acid ethyl esters, Ethyl linoleate-¹³C₁₈ is an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2]

Data Presentation: Quantitative Insights from Tracer Studies

The following tables summarize key quantitative data from studies investigating the metabolic fate of ethyl linoleate. While some studies utilized radiolabeled ethyl linoleate, the data on hydrolysis rates, tissue distribution, and metabolic effects are directly relevant to the use of Ethyl linoleate-¹³C₁₈ as a tracer.

Table 1: Pharmacokinetic Parameters of Ethyl Linoleate in Rats Following Intravenous Administration

| Parameter | Value | Reference |

| Plasma Half-life (t½) | < 1 minute | [3] |

| Irreversible Clearance Rate | 9-11% of plasma pool per minute | [3] |

Table 2: Tissue Distribution of ¹⁴C-Label from [¹⁴C]Ethyl Linoleate in Rats (2 hours post-administration)

| Organ | Percentage of Total Radioactivity | Reference |

| Liver | Major site of accumulation | [3] |

| Lungs | Major site of accumulation | [3] |

| Heart | Minor site of accumulation | [3] |

| Spleen | Minor site of accumulation | [3] |

| Kidneys | Minor site of accumulation | [3] |

| Ethyl Linoleate in Tissues | 2.5 - 5.5% of total radioactivity | [3] |

Table 3: Effect of a Single Oral Dose of Ethyl Linoleate on Urinary Prostaglandin (B15479496) E₂ (PGE₂) Excretion in Essential Fatty Acid-Deficient Rats

| Dose of Ethyl Linoleate | Fold Increase in Urinary PGE₂ Excretion | Duration of Effect | Reference |

| 400 mg | 2 to 3-fold | 7 days | [4] |

| 100 mg | 1.3 to 1.5-fold | 2 days | [4] |

| 400 mg Ethyl Oleate (Control) | 1.3-fold | 24 hours | [4] |

Experimental Protocols

In Vivo Administration and Sample Collection (Rodent Model)

This protocol is adapted from studies investigating the in vivo metabolism of fatty acid ethyl esters.[3][4]

1. Tracer Administration:

- Route: Oral gavage is a common method for administering lipid tracers.[4] Intravenous injection can also be used for pharmacokinetic studies.[3]

- Dose: A single oral dose of 100-400 mg of ethyl linoleate has been used in rats. For tracer studies with Ethyl linoleate-¹³C₁₈, a lower dose, for example, 150 mg/kg body weight mixed with corn oil, can be administered.

- Vehicle: For oral administration, Ethyl linoleate-¹³C₁₈ can be dissolved in a suitable lipid vehicle such as corn oil.

2. Sample Collection:

- Blood: Blood samples can be collected serially from the tail vein or via cardiac puncture at terminal time points. Plasma is separated by centrifugation.

- Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue, heart, muscle) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

- Urine: For studies on excreted metabolites, animals can be housed in metabolic cages for timed urine collection.

In Vitro Cell Culture Protocol for Metabolic Labeling

This protocol is a general guideline for using ¹³C-labeled fatty acids in cell culture, which can be adapted for Ethyl linoleate-¹³C₁₈.

1. Cell Culture and Media Preparation:

- Culture cells of interest to the desired confluency in standard growth medium.

- Prepare a labeling medium by supplementing the basal medium with a known concentration of Ethyl linoleate-¹³C₁₈. The tracer should be complexed to bovine serum albumin (BSA) to facilitate its solubility and uptake by the cells. A typical concentration might range from 10 to 100 µM, but should be optimized for the specific cell type and experimental goals.

2. Metabolic Labeling:

- Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

- Add the prepared labeling medium containing Ethyl linoleate-¹³C₁₈ to the cells.

- Incubate the cells for a desired period (e.g., 4, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

3. Cell Harvesting and Metabolite Extraction:

- After the incubation period, aspirate the labeling medium and wash the cells with ice-cold PBS.

- Quench metabolism by adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.

- Scrape the cells and collect them.

- Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

Sample Preparation and Analytical Methodologies

1. Lipid Extraction:

- Lipids are typically extracted from plasma or tissue homogenates using a solvent system like chloroform:methanol (2:1, v/v) according to the Folch method, or methyl-tert-butyl ether (MTBE) as a safer alternative.

2. Derivatization for GC-MS Analysis:

- To improve volatility and chromatographic separation, fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

- FAMEs Preparation: Transesterification can be achieved by heating the lipid extract with methanolic HCl or boron trifluoride-methanol.

- PFB Ester Preparation: For enhanced sensitivity in negative chemical ionization (NCI) mode, fatty acids can be derivatized with pentafluorobenzyl bromide (PFBBr).

3. Mass Spectrometry Analysis:

- GC-MS: GC-MS is well-suited for the analysis of FAMEs or PFB esters. The separation of different fatty acid species is achieved on a capillary GC column, and the mass spectrometer is used to detect and quantify the unlabeled and ¹³C-labeled fragments.

- LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry is a powerful technique for the analysis of intact lipids and free fatty acids without derivatization. Reversed-phase chromatography is commonly used to separate lipid species. The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of Ethyl linoleate-¹³C₁₈ and its metabolites.

Mandatory Visualizations

Metabolic Fate of Ethyl Linoleate-¹³C₁₈

Caption: Metabolic fate of orally ingested Ethyl linoleate-¹³C₁₈.

Experimental Workflow for In Vivo Tracer Study

Caption: Workflow for an in vivo metabolic tracer study.

Linoleic Acid Desaturation and Elongation Pathway

Caption: Desaturation and elongation of linoleic acid.

Conclusion

Ethyl linoleate-¹³C₁₈ is an invaluable tool for researchers investigating the complex pathways of fatty acid metabolism. Its application in stable isotope tracer studies, facilitated by advanced mass spectrometry techniques, provides detailed quantitative information on the dynamic processes of lipid absorption, transport, and transformation within biological systems. The experimental protocols and data presented in this guide offer a framework for designing and interpreting studies that aim to unravel the intricate roles of linoleic acid and its metabolites in health and disease, ultimately aiding in the development of novel therapeutic strategies for metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Turnover of ethyl-linoleate in rat plasma and its distribution in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]